molecular formula C11H16N2O2 B11892949 n-[2-(4-Nitrophenyl)ethyl]propan-2-amine CAS No. 5394-52-5

n-[2-(4-Nitrophenyl)ethyl]propan-2-amine

Cat. No.: B11892949
CAS No.: 5394-52-5
M. Wt: 208.26 g/mol
InChI Key: SJHATZJNMYCGEU-UHFFFAOYSA-N
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Description

n-[2-(4-Nitrophenyl)ethyl]propan-2-amine is a chemical compound of interest in medicinal chemistry and pharmacological research. Structurally, it features a propan-2-amine group linked to a 4-nitrophenyl ring via an ethyl chain. This structure is analogous to a class of N-alkylamines that have been identified as high-affinity, selective ligands for sigma receptors . Sigma receptors are small membrane proteins implicated in a number of pathophysiological conditions, including drug addiction, psychosis, and cancer . Research into structurally similar N-(3-(4-nitrophenyl)propyl) derivatives has shown these compounds exhibit nanomolar affinity for both sigma-1 and sigma-2 receptor subtypes and have demonstrated high selectivity as mixed sigma-1 and sigma-2 ligands in screens against over 40 other receptors and transporters . Functionally, sigma receptor ligands can modulate the activity of various voltage-gated ion channels, such as potassium channels, and regulate calcium signaling between the endoplasmic reticulum and mitochondria . Due to the high density of sigma receptors in many human tumors and cancer cell lines, selective sigma ligands are actively investigated for their potential utility as anti-cancer agents and as tools for tumor imaging . This suggests that this compound may serve as a valuable research chemical for studying sigma receptor function, ion channel modulation, and cellular mechanisms in oncology and neuropharmacology. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-nitrophenyl)ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(2)12-8-7-10-3-5-11(6-4-10)13(14)15/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHATZJNMYCGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277679
Record name n-[2-(4-nitrophenyl)ethyl]propan-2-amine
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Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5394-52-5
Record name NSC3489
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Record name n-[2-(4-nitrophenyl)ethyl]propan-2-amine
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Record name ISOPROPYL-(2-(4-NITRO-PHENYL)-ETHYL)-AMINE
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Synthetic Methodologies for N 2 4 Nitrophenyl Ethyl Propan 2 Amine and Analogous Structures

Established Synthetic Routes for Substituted Amines and Nitro-Containing Compounds

The synthesis of complex molecules like n-[2-(4-Nitrophenyl)ethyl]propan-2-amine often involves the sequential or convergent application of well-established chemical transformations. The following sections detail common methods for the generation of substituted amines and the manipulation of nitro-containing compounds, which form the foundational knowledge for designing a synthesis of the target molecule.

Reductive Amination Protocols for Amine Generation

Reductive amination is a powerful and widely utilized method for the formation of C-N bonds, enabling the synthesis of primary, secondary, and tertiary amines. wikipedia.orgnih.gov This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgresearchgate.net

The choice of reducing agent is critical for the success of reductive amination. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they are often too reactive and can reduce the starting carbonyl compound. youtube.com Milder and more selective reducing agents are therefore preferred. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though it can also reduce aldehydes and ketones. wikipedia.org More specialized reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed due to their enhanced selectivity for reducing the iminium ion intermediate over the carbonyl starting material. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

For the synthesis of secondary amines, a primary amine is reacted with an aldehyde or ketone. youtube.com This process, also known as reductive alkylation, provides a controlled method for introducing an alkyl group onto a primary amine, avoiding the over-alkylation issues often encountered with direct alkylation methods. nih.govmasterorganicchemistry.com

Nucleophilic Substitution Strategies for C-N Bond Formation

The formation of a carbon-nitrogen bond can also be achieved through nucleophilic substitution reactions. In this approach, an amine, acting as a nucleophile, attacks an electrophilic carbon center, typically an alkyl halide, displacing a leaving group. studymind.co.uklibretexts.org

However, the direct alkylation of amines with alkyl halides can be problematic. The primary amine initially formed is often more nucleophilic than the starting ammonia (B1221849) or amine, leading to subsequent alkylations and the formation of a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com Controlling the stoichiometry and reaction conditions can be challenging to achieve selective monoalkylation. masterorganicchemistry.com

To circumvent the issue of over-alkylation, alternative strategies have been developed. One such method is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a surrogate for ammonia. The phthalimide anion undergoes nucleophilic substitution with an alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide releases the primary amine. libretexts.org

Selective Reduction of Nitro Groups to Amino Functionalities

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly for the preparation of aromatic amines. researchgate.netnumberanalytics.com Aromatic nitro compounds are often readily available and serve as versatile precursors to anilines. jsynthchem.com

A variety of reducing agents can be employed for this transformation. Historically, metals such as iron, tin, and zinc in the presence of acid were widely used. numberanalytics.com Catalytic hydrogenation, using catalysts like palladium, platinum, or nickel on a carbon support (e.g., Pd/C) with hydrogen gas, is a common and efficient method. researchgate.netorganic-chemistry.org This method is often clean and produces high yields.

Chemoselective reduction is a key consideration when other reducible functional groups are present in the molecule. For instance, it is often necessary to reduce a nitro group without affecting a carbonyl group, an ester, or a nitrile. Certain catalytic systems and reagents exhibit high chemoselectivity. For example, sodium borohydride in the presence of a transition metal complex like Ni(PPh₃)₄ has been shown to selectively reduce nitroaromatic compounds. jsynthchem.com Other methods, such as using samarium metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide, also offer good selectivity. organic-chemistry.org

Amide Reduction as a Pathway to Secondary Amines

The reduction of amides provides another important route to amines. researchgate.net Secondary amides, in particular, can be reduced to yield secondary amines. rsc.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. youtube.com The reaction typically proceeds via the complete reduction of the carbonyl group to a methylene (B1212753) group.

More recent and milder methods for amide reduction have been developed. For example, the use of triflic anhydride (B1165640) (Tf₂O) to activate the amide, followed by reduction with sodium borohydride, allows for the conversion of secondary amides to amines under mild conditions. rsc.org This method demonstrates good functional group tolerance. Other systems, such as those employing iridium catalysts with silanes as the reductant, have also been reported for the efficient reduction of secondary amides. nih.govorganic-chemistry.org

Targeted Synthesis of this compound

The synthesis of the specific target molecule, this compound, requires a careful selection of starting materials and a synthetic strategy that efficiently combines the formation of the secondary amine with the presence of the nitro-substituted phenyl ring.

Design and Selection of Precursors for the this compound Scaffold

The structure of this compound suggests several logical disconnections and corresponding precursor molecules. The most straightforward approaches would involve either forming the C-N bond between the isopropyl group and the 2-(4-nitrophenyl)ethyl moiety, or constructing the 2-(4-nitrophenyl)ethyl amine backbone first and then introducing the isopropyl group.

One potential set of precursors would be 4-nitrophenylacetaldehyde and isopropylamine (B41738) . These could be coupled via reductive amination to directly form the target molecule. An alternative set of precursors could be 2-(4-nitrophenyl)ethylamine and acetone . Again, reductive amination would be the key transformation to install the isopropyl group onto the primary amine.

Another strategy involves nucleophilic substitution. This could utilize 2-(4-nitrophenyl)ethyl halide (e.g., bromide or iodide) and isopropylamine . However, as previously discussed, controlling the extent of alkylation could be a challenge.

The synthesis of the key intermediate, 2-(4-nitrophenyl)ethylamine , can be accomplished through several routes. One common method is the reduction of 4-nitrophenylacetonitrile . Another approach involves the nitration of phenylethylamine, although this often requires protection of the amino group to control the regioselectivity of the nitration and is followed by deprotection. google.com

The following table summarizes potential precursors for the synthesis of the target compound.

Precursor 1Precursor 2Synthetic Strategy
4-NitrophenylacetaldehydeIsopropylamineReductive Amination
2-(4-Nitrophenyl)ethylamineAcetoneReductive Amination
2-(4-Nitrophenyl)ethyl halideIsopropylamineNucleophilic Substitution
4-Nitrophenylacetonitrile-Reduction to 2-(4-nitrophenyl)ethylamine
N-acetyl-2-phenylethylamine-Nitration followed by deprotection

Optimization of Reaction Conditions for Yield and Selectivity

The predominant method for synthesizing secondary amines like this compound is reductive amination. masterorganicchemistry.comfrontiersin.org This typically involves the reaction of 4-nitrophenylacetone (B1346129) with isopropylamine to form an intermediate imine, which is then reduced in situ. Alternatively, direct N-alkylation of 2-(4-nitrophenylethyl)amine with an isopropyl halide can be employed, though this method often suffers from poor selectivity, leading to over-alkylation. masterorganicchemistry.com

Optimizing the reductive amination process is critical for maximizing yield and ensuring selectivity for the desired secondary amine. Key parameters include the choice of reducing agent, catalyst, solvent, temperature, and stoichiometry of reactants. organic-chemistry.org

Key Optimization Parameters:

Reducing Agents: A variety of hydride reagents can be used. Sodium borohydride (NaBH₄) is a common choice, but milder, more selective agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can selectively reduce the imine intermediate in the presence of the starting ketone, minimizing side reactions. masterorganicchemistry.compsu.edu NaBH(OAc)₃ is particularly effective and less toxic than NaBH₃CN. psu.edu

Catalysts and Additives: Lewis acids such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be used to facilitate imine formation, driving the reaction towards completion before the reduction step. organic-chemistry.orgpsu.edu This is especially useful for less reactive ketones or amines. For catalytic transfer hydrogenation, transition metal catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂, formic acid) are highly effective. organic-chemistry.org

Solvent: The choice of solvent impacts reactant solubility and reaction kinetics. Dichloromethane (B109758) (DCE) or methanol (B129727) (MeOH) are frequently used for reductive aminations with hydride reagents. organic-chemistry.org For catalytic hydrogenation, alcohols like ethanol (B145695) are common. organic-chemistry.org

Temperature and Reaction Time: Reactions are typically run at room temperature, but gentle heating may be required for less reactive substrates. organic-chemistry.org Reaction times can vary from a few hours to over 24 hours, depending on the specific conditions and reactants. organic-chemistry.org

Below is a hypothetical data table illustrating the optimization of the reductive amination of 4-nitrophenylacetone with isopropylamine based on established principles for analogous reactions. organic-chemistry.orgpsu.edu

EntryReducing Agent (equiv.)Catalyst/Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)
1NaBH₄ (1.5)NoneMeOH252465
2NaBH₃CN (1.5)Acetic Acid (cat.)MeOH252480
3NaBH(OAc)₃ (1.5)NoneDCE251892
4H₂ (1 atm)10% Pd/CEtOH251288
5NaBH₄ (1.5)Ti(Oi-Pr)₄ (1.2)THF251295

This table is illustrative and based on typical conditions for reductive amination reactions.

The optimal conditions, as suggested by analogous systems, would likely involve a selective reducing agent like NaBH(OAc)₃ or a catalytic system such as NaBH₄ with Ti(Oi-Pr)₄ to achieve high yield and selectivity. organic-chemistry.orgpsu.edu

Exploration of Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. rsc.org

Prevention of Waste: One-pot reductive amination is a prime example of waste prevention, as it combines multiple steps (imine formation and reduction) without isolating intermediates, thus saving on solvents and materials. frontiersin.orgrsc.org

Atom Economy: Catalytic reductive amination using H₂ as the reductant is highly atom-economical, with water being the only theoretical byproduct. frontiersin.org This is superior to methods using stoichiometric hydride reagents, which generate significant salt byproducts. organic-chemistry.org

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric ones. rsc.org Transition metal catalysts (e.g., Pd, Ni, Ru) or organocatalysts (e.g., thiourea (B124793) derivatives) enable efficient reductive amination with high selectivity and turnover numbers, minimizing waste. organic-chemistry.org

Safer Solvents and Auxiliaries: Replacing hazardous solvents like dichloromethane with more benign alternatives such as ethanol, water, or even performing the reaction under solvent-free conditions is a key green strategy. organic-chemistry.org Some reductive aminations have been successfully performed in water. organic-chemistry.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. rsc.org Many modern catalytic systems for reductive amination are designed to operate effectively under mild conditions. frontiersin.org

Use of Renewable Feedstocks: While the core aromatic structure is derived from petroleum feedstocks, exploring bio-based sources for the amine or carbonyl components could be a future green consideration.

Novel Synthetic Approaches and Derivatization Strategies

Beyond classical methods, modern synthetic chemistry offers innovative strategies for constructing complex amines.

Transition metal catalysis provides powerful and versatile routes to amines. rsc.org For the synthesis of this compound and its analogs, several strategies can be envisioned:

Reductive Cross-Coupling of Nitroarenes: A modern approach involves the direct use of nitroarenes as starting materials, avoiding the pre-reduction to anilines. rsc.org A transition-metal catalyst could facilitate the reductive coupling of a nitro-containing precursor, such as 1-nitro-4-(2-iodoethyl)benzene, with isopropylamine. This method enhances step economy. rsc.org

Hydroaminomethylation: Rhodium-catalyzed hydroaminomethylation could potentially be adapted. While typically used with alkenes, a related process could couple an amine, CO, and H₂ to a precursor, though this would be a more complex, multi-step transformation for this specific target.

Aziridine (B145994) Ring-Opening: A nickel/photoredox-catalyzed cross-electrophile coupling between a (hetero)aryl iodide and a tosyl-protected alkyl aziridine can produce β-phenethylamine derivatives. acs.org A potential route could involve coupling 4-iodonitrobenzene with N-isopropyl-2-methylethylaziridine, although this specific substrate might present challenges. This method is noted for its modularity and ability to install diverse aryl groups. acs.org

Direct C-H functionalization is a revolutionary strategy in organic synthesis, allowing for the conversion of inert C-H bonds into new C-C or C-heteroatom bonds, thereby streamlining synthetic routes. nih.govmdpi.com

Applying this to the target molecule is conceptually advanced. A hypothetical route could involve the nickel-catalyzed C(sp³)–H alkylation of 4-nitroethylbenzene with an isopropylating agent, although achieving selectivity at the β-carbon would be a significant challenge. A more plausible strategy might involve a directed C-H functionalization. For instance, an N-aryl imine or a related directing group could guide a transition metal catalyst to functionalize a specific C-H bond on the ethyl side chain of a precursor. mdpi.com While direct application to this specific target is not widely reported, the field's rapid development suggests C-H functionalization as a future pathway for synthesizing complex amine derivatives. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. nih.govrug.nl

While a direct MCR for this compound is not straightforward, MCRs can be used to synthesize complex, structurally related derivatives. The Ugi four-component reaction (Ugi-4CR) is a powerful example. nih.gov A hypothetical Ugi reaction to create a related structure could involve:

Aldehyde: 4-Nitrobenzaldehyde

Amine: Isopropylamine

Carboxylic Acid: Acetic acid

Isocyanide: A suitable isocyanide, such as tert-butyl isocyanide

This reaction would produce a complex α-acetamido-N-isopropyl-N-(tert-butyl)-2-(4-nitrophenyl)acetamide. While not the target molecule, subsequent chemical transformations could potentially modify this scaffold. The primary power of MCRs in this context lies in their ability to rapidly generate libraries of diverse N-aryl ethylamine (B1201723) derivatives for applications like drug discovery by varying each of the four components. nih.govrug.nl

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for experimental spectroscopic data for the chemical compound this compound has revealed a lack of publicly available information. Detailed research findings and specific data required to fully elaborate on its structural and spectroscopic characteristics are not present in the accessible scientific literature and chemical databases.

Searches were conducted to locate essential analytical data, including Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectra, two-dimensional NMR (COSY, HSQC, HMBC) correlations, Fourier-Transform Infrared (FT-IR) spectra, and Raman spectra. Despite utilizing the compound's systematic name and its CAS Registry Number (5394-52-5), no specific experimental datasets were found.

Consequently, it is not possible to provide a detailed analysis, including data tables and in-depth discussion of the proton and carbon environments, structural connectivity, or vibrational modes as outlined for a complete spectroscopic characterization. The creation of a scientifically accurate article with detailed research findings is contingent on the availability of such primary experimental data. Without access to these spectra, any attempt to detail the structural elucidation would be speculative and would not meet the required standards of scientific accuracy.

Structural Elucidation and Spectroscopic Characterization of N 2 4 Nitrophenyl Ethyl Propan 2 Amine

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Computational Prediction of Vibrational Spectra

Computational chemistry offers a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules, providing insights that complement experimental findings. nih.gov By employing methods like Density Functional Theory (DFT), researchers can model the vibrational modes of n-[2-(4-Nitrophenyl)ethyl]propan-2-amine. These calculations can predict the frequencies and intensities of characteristic bond vibrations, such as the symmetric and asymmetric stretching of the nitro group (NO2), C-N stretching, C-H stretching of the aromatic ring and aliphatic chain, and N-H bending of the secondary amine. Comparing these predicted spectra with experimentally obtained data can confirm the compound's structure and help in the assignment of observed spectral bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C11H16N2O2), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different atomic compositions. nih.gov This capability is crucial for confirming the molecular formula and is a cornerstone of modern chemical analysis. libretexts.org

Table 1: Theoretical Isotopic Masses for HRMS

AtomExact Mass (amu)
¹²C12.00000
¹H1.00783
¹⁴N14.0031
¹⁶O15.9949

This table presents the exact atomic masses used in high-resolution mass spectrometry calculations to determine the elemental composition of a molecule. libretexts.org

In mass spectrometry, the molecular ion of this compound undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides a roadmap to the compound's structure. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: A common fragmentation for amines, involving the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. libretexts.org This would result in the formation of a stable iminium ion.

Benzylic cleavage: Cleavage of the bond between the ethyl chain and the nitrophenyl ring, leading to the formation of a tropylium-like ion or a nitrophenyl-containing fragment.

Loss of small neutral molecules: The expulsion of molecules like NO2, H2O, or parts of the alkyl chain.

The study of fragmentation patterns of related compounds, such as ketamine analogues and other amines, provides a framework for interpreting the mass spectrum of this compound. libretexts.orgnih.gov

Table 2: Predicted Fragmentation of this compound

Fragmentation PathwayResulting Ion (m/z)
Alpha-cleavage at the isopropyl group[M - CH3]+
Alpha-cleavage at the ethyl chain[M - C3H7]+
Benzylic cleavage[C7H6NO2]+ or [C4H10N]+
Loss of nitro group[M - NO2]+

This table outlines potential fragmentation pathways and the corresponding mass-to-charge ratios (m/z) of the resulting ions for this compound, providing a guide for interpreting its mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The nitrophenyl group in this compound acts as a chromophore, the part of the molecule responsible for its color and UV-Vis absorption. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from electronic transitions within the nitrophenyl moiety. These transitions typically include:

π → π transitions:* Occurring at shorter wavelengths (higher energy), these transitions involve the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals within the aromatic ring.

n → π transitions:* These transitions, often appearing as a shoulder or a lower intensity band at longer wavelengths, involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro group) to pi anti-bonding orbitals.

The position and intensity of these absorption bands can be influenced by the solvent and the substitution on the aromatic ring. Studies on similar nitrophenyl compounds and aromatic imines provide valuable comparative data for the analysis of the UV-Vis spectrum of this compound. researchgate.netmdpi.comnih.gov

Table 3: Expected UV-Vis Absorption Maxima

TransitionApproximate Wavelength Range (nm)
π → π250 - 300
n → π300 - 350

This table indicates the expected wavelength ranges for the principal electronic transitions of the nitrophenyl chromophore in this compound.

X-ray Crystallography and Solid-State Structural Analysis

While no specific X-ray crystallography data for this compound was found in the provided search results, this technique remains the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If suitable crystals of the compound were obtained, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This would offer an unparalleled level of structural detail, complementing the insights gained from spectroscopic and spectrometric methods. The synthesis and crystallographic analysis of related complex structures demonstrate the power of this technique in unequivocally confirming molecular structures. nih.gov

Crystal Packing Analysis and Intermolecular Interaction Characterization (e.g., Hydrogen Bonding, π-π Stacking)

Without crystallographic data, an analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the arrangement of molecules in the crystal lattice cannot be conducted.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis, which is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal, cannot be performed without the foundational crystallographic information file (CIF).

Computational and Theoretical Investigations of N 2 4 Nitrophenyl Ethyl Propan 2 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of nitro-containing aromatic compounds. DFT studies, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide deep insights into the geometry, electronic landscape, and reactivity of these molecules. researchgate.netnanobioletters.com

The initial step in any computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For a molecule like n-[2-(4-Nitrophenyl)ethyl]propan-2-amine, with its flexible ethylamine (B1201723) side chain, multiple conformers may exist. Conformational analysis involves systematically exploring these different spatial arrangements to identify the lowest energy structure. This process is crucial as all subsequent electronic property calculations are performed on this optimized geometry. Studies on related molecules, such as ethyl 4-nitrophenylacetate, have successfully used DFT to compute equilibrium geometries, with results showing good agreement with experimental data from X-ray diffraction (XRD). nih.govresearchgate.net This foundational analysis ensures that the theoretical model is a realistic representation of the molecule.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and the presence of intramolecular charge transfer (ICT). researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov In nitroaromatic compounds, the nitro group (NO₂) acts as a strong electron-withdrawing group, while the amine group is an electron donor. This arrangement facilitates ICT from the amino end, through the phenyl ring, to the nitro group. Computational studies on analogous compounds like 4-nitroaniline (B120555) and 4-nitrophenylisocyanate have quantified this gap, demonstrating that charge transfer is a key feature of their electronic structure. researchgate.netnanobioletters.com

Table 1: Calculated Quantum Chemical Descriptors for Structurally Related Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)MethodSource(s)
4-Nitroaniline-6.53-2.294.24DFT/B3LYP/6-311++G(d,p) researchgate.net
4-Nitrophenol-6.89-3.133.76DFT/B3LYP/6-311+G researchgate.net
4-Nitrophenylisocyanate-7.58-3.064.52DFT/B3LYP/6-311++G(d,p) nanobioletters.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas represent neutral potential.

For a compound like this compound, MEP analysis is expected to show a high negative potential around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. nanobioletters.comtci-thaijo.org Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, indicating their role as electrophilic sites. Studies on 4-nitroaniline and m-nitrophenol have effectively used MEP maps to identify these reactive regions and understand intermolecular interactions. tci-thaijo.orgnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. q-chem.com It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, known as the second-order perturbation energy, E(2). This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer (ICT).

In studies of related compounds like ethyl 4-nitrophenylacetate, NBO analysis has been instrumental in confirming the occurrence of ICT. nih.govresearchgate.net The analysis reveals significant delocalization from the lone pair orbitals of the nitrogen atom and the π-orbitals of the phenyl ring to the antibonding π*-orbitals of the nitro group. These interactions, quantified by their E(2) values, provide strong evidence for the charge transfer mechanism that is characteristic of such donor-acceptor systems.

Table 2: Illustrative NBO Analysis for Intramolecular Charge Transfer (Based on findings for analogous nitroaromatic compounds)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction TypeSource(s)
π (C-C) in Phenyl Ringπ* (N-O) in Nitro GroupHighπ → π* (Delocalization) nih.govresearchgate.net
LP (N) in Amine Groupσ* (C-C) in Ring/ChainModeraten → σ* (Hyperconjugation) nih.govresearchgate.net

Quantum Chemical Calculations

Beyond electronic structure, quantum chemical calculations are employed to predict various spectroscopic parameters, providing a theoretical basis for experimental observations. capes.gov.br

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental FT-IR spectra. researchgate.netnih.gov For this compound, characteristic vibrational modes such as the symmetric and asymmetric stretching of the NO₂ group, C-N stretching, and N-H stretching can be precisely assigned. nanobioletters.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. nanobioletters.comresearchgate.net The calculations can identify the specific orbitals involved in the main electronic transitions, often confirming that the primary absorption band arises from the HOMO-LUMO transition, which corresponds to the intramolecular charge transfer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values serve as a powerful tool for confirming the molecular structure by comparing them with experimental NMR data.

Calculation of Nonlinear Optical Properties

There are currently no published studies that have computationally investigated the nonlinear optical (NLO) properties of this compound. Such a study would typically involve quantum chemical calculations, such as those based on Density Functional Theory (DFT), to determine key NLO parameters.

Future research in this area would likely involve the following:

Geometric Optimization: The first step would be to determine the most stable three-dimensional structure of the molecule.

Calculation of Polarizability and Hyperpolarizability: Subsequently, the electric dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ) would be calculated. These parameters are crucial for predicting the NLO response of the material. The presence of the electron-withdrawing nitro group and the electron-donating amino group connected through a conjugated system suggests that the molecule could possess interesting NLO properties.

A hypothetical data table for such a study is presented below to illustrate the type of information that would be generated.

Table 1: Hypothetical Calculated Nonlinear Optical Properties of this compound

ParameterCalculated ValueUnits
Dipole Moment (μ)Data not availableDebye
Mean Polarizability (<α>)Data not availableesu
First Hyperpolarizability (β)Data not availableesu
Second Hyperpolarizability (γ)Data not availableesu

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. No molecular docking studies have been reported for this compound.

Predictive Binding Mode Analysis with Relevant Biological Macromolecular Targets

To conduct such a study, researchers would first need to identify potential biological targets. Given the structural motifs present in this compound, potential targets could include enzymes or receptors involved in neurotransmission or cell signaling pathways that are modulated by phenylethylamine derivatives. The analysis would involve docking the optimized structure of the compound into the active site of the selected protein target to predict the binding mode, including key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Estimation of Binding Affinities and Interaction Energies

Following the prediction of the binding mode, the strength of the interaction would be quantified by calculating the binding affinity or interaction energy. This value provides an estimation of how strongly the compound binds to its target, which is a critical factor in drug design and discovery.

A hypothetical data table summarizing the results of a molecular docking study is provided below.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Biological Target

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Data not availableData not availableData not availableData not available
Data not availableData not availableData not availableData not available

Predictive Modeling for Biological Activity Potential (In Silico Screening)

In silico screening methods use computational models to predict the biological activity of a compound. These models are often based on the chemical structure and properties of the molecule. For this compound, no such predictive modeling studies have been published.

Such an investigation would typically involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors that encode the structural and physicochemical properties of the compound.

Model Application: Using these descriptors as input for established quantitative structure-activity relationship (QSAR) models or other machine learning algorithms to predict various biological activities, such as receptor binding, enzyme inhibition, or potential toxicity.

The results of such a screening could suggest potential therapeutic applications for the compound and guide future experimental testing.

Table 3: Hypothetical In Silico Biological Activity Profile for this compound

Predicted ActivityPrediction Score/ProbabilityModel Used
Data not availableData not availableData not available
Data not availableData not availableData not available

Chemical Reactivity and Reaction Mechanisms of N 2 4 Nitrophenyl Ethyl Propan 2 Amine

Reactivity Profile of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group imparts nucleophilic and basic properties to the molecule. This functionality is a key site for various chemical modifications, including alkylation, acylation, sulfonylation, and oxidation.

Nucleophilic Reactivity and Alkylation Pathways

As a secondary amine, n-[2-(4-Nitrophenyl)ethyl]propan-2-amine is a potent nucleophile, readily reacting with electrophilic species. One of the fundamental reactions is alkylation, which involves the formation of a new carbon-nitrogen bond. However, the direct alkylation of secondary amines can be challenging to control, often leading to a mixture of the desired tertiary amine and the over-alkylated quaternary ammonium (B1175870) salt. This is because the product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkylating agent.

Selective mono-N-alkylation of primary amines to secondary amines has been achieved under mild conditions using a cesium base, such as cesium carbonate, in an anhydrous solvent like dimethylformamide (DMF). This method has shown high chemoselectivity for a wide range of substrates. While this specific method has been demonstrated for primary amines, similar principles could be applied to the alkylation of secondary amines like this compound to achieve controlled synthesis of the corresponding tertiary amine. The use of a bulky alkylating agent or specific reaction conditions might also favor mono-alkylation.

Table 1: Alkylation of Amines

Amine TypeAlkylating AgentCatalyst/BaseSolventProductNotes
Primary AminesAlkyl HalidesCesium CarbonateDMFSecondary AminesHigh chemoselectivity for mono-alkylation.
Secondary AminesAlkyl Halides--Tertiary Amines & Quaternary Ammonium SaltsProne to over-alkylation due to increased nucleophilicity of the tertiary amine product. nih.gov

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

The secondary amine of this compound readily undergoes acylation with acyl halides or acid anhydrides to form the corresponding N,N-disubstituted amides. rsc.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen halide or carboxylic acid byproduct. clockss.org The resulting amides are generally stable compounds and this transformation is widely used for the protection of amine groups or for the synthesis of molecules with specific biological activities.

Similarly, sulfonylation of the secondary amine with sulfonyl chlorides in the presence of a base yields sulfonamides. nih.govursinus.edu Sulfonamides are an important class of compounds in medicinal chemistry, known for their diverse biological activities. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A variety of bases and solvent systems can be employed for this transformation. For instance, an expedient synthesis of sulfinamides from sulfonyl chlorides has been reported using triphenylphosphine (B44618) as a reductant in the presence of triethylamine. nih.gov

Table 2: Acylation and Sulfonylation of Secondary Amines

ReactionReagentBaseSolventProduct
AcylationAcyl HalidePyridine/TriethylamineDichloromethane (B109758)N,N-disubstituted Amide
AcylationAcid Anhydride (B1165640)Pyridine/TriethylamineDichloromethaneN,N-disubstituted Amide
SulfonylationSulfonyl ChloridePyridine/TriethylamineDichloromethaneSulfonamide
Sulfinamide SynthesisSulfonyl ChlorideTriethylamine/TriphenylphosphineDichloromethaneSulfinamide

Oxidation Reactions of the Amine Group

The secondary amine functionality can be oxidized to form various nitrogen-containing functional groups. The specific product depends on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of a hydroxylamine (B1172632), which can be further oxidized to a nitrone. Stronger oxidizing agents can lead to cleavage of the C-N bond.

For instance, the oxidation of secondary amines to nitrones can be achieved using reagents like Oxone in a biphasic basic medium. nih.gov Another method involves the use of hydrogen peroxide in the presence of a platinum(II) catalyst, which allows for the mild oxidation of secondary amines to nitrones. nih.gov The formation of N-oxides from secondary amines is also possible, although less common than from tertiary amines. These N-oxides can be of interest in the context of drug metabolism and as synthetic intermediates. For example, the oxidation of secondary amines can lead to N-oxide metabolites.

Transformations Involving the Nitrophenyl Moiety

The nitrophenyl group in this compound is a key site for chemical modifications, primarily through reduction of the nitro group or substitution on the aromatic ring.

Reduction of the Nitro Group to Amino or Hydroxylamine Derivatives

The nitro group is a versatile functional group that can be readily reduced to an amino group (-NH2) or a hydroxylamine group (-NHOH). The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives, which are important intermediates in the pharmaceutical and dye industries.

A wide range of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate (B1144303) is a common and efficient method. Catalytic transfer hydrogenation, which uses a hydrogen donor in the presence of a catalyst, offers a milder and often more selective alternative. Common hydrogen donors include formic acid, ammonium formate, and hydrazine.

For the selective reduction to N-aryl hydroxylamines, specific reagents and conditions are required. For example, catalytic reduction with platinum on silica (B1680970) (Pt/SiO2) in the presence of additives like triethylamine and dimethyl sulfoxide (B87167) has been shown to selectively yield hydroxylamines. Other methods include the use of silver nanoparticles on a titania support (Ag/TiO2) with sodium borohydride (B1222165) (NaBH4) for the formation of anilines, or with ammonia-borane (NH3BH3) for the synthesis of N-aryl hydroxylamines. The choice of reducing agent and reaction conditions can thus be tailored to obtain the desired product, either the fully reduced amine or the partially reduced hydroxylamine.

Table 3: Reduction of Aromatic Nitro Compounds

ProductReagent SystemCatalystNotes
AnilineH2Pd/C, Raney NiCommon and efficient method.
AnilineHydrazine HydratePd/CCatalytic transfer hydrogenation.
AnilineNaBH4Ag/TiO2Selective reduction to the amine.
N-Aryl HydroxylamineH2Pt/SiO2Selective reduction to the hydroxylamine with additives.
N-Aryl HydroxylamineNH3BH3Ag/TiO2Selective reduction to the hydroxylamine.

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group. The nitro group deactivates the ring towards electrophilic aromatic substitution but facilitates the attack of nucleophiles, particularly at the ortho and para positions relative to the nitro group.

In a typical SNAr mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of a leaving group from the ring restores aromaticity and yields the substitution product. While a halogen is a common leaving group in SNAr reactions, under certain conditions, the nitro group itself can be displaced by a strong nucleophile.

The existing n-propylethylamine substituent on the phenyl ring will also influence the regioselectivity of any substitution reactions. While the nitro group is a strong para-director for nucleophilic attack, the alkylamine substituent is an ortho, para-director for electrophilic attack, although the strong deactivating effect of the nitro group makes electrophilic substitution challenging. In the context of nucleophilic substitution, the bulky side chain might sterically hinder attack at the ortho position, potentially favoring substitution at the other ortho position relative to the nitro group. An interesting related reaction is the reported nitro-group migration in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, which highlights the potential for complex rearrangements in such systems.

Biological and Mechanistic Studies of N 2 4 Nitrophenyl Ethyl Propan 2 Amine in Vitro Focus

In Vitro Cellular and Subcellular Interaction Investigations

Assessment of Cellular Permeability and Uptake Mechanisms (In Vitro Models)

No specific studies on the cellular permeability or uptake mechanisms of n-[2-(4-Nitrophenyl)ethyl]propan-2-amine have been identified.

In vitro assessment of a compound's ability to cross cell membranes is a critical step in drug discovery. A common method involves the use of cell-based models that mimic physiological barriers. For instance, the Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used to predict oral absorption of drugs. nih.gov These cells differentiate in culture to form a monolayer with tight junctions, simulating the intestinal epithelial barrier. nih.gov

To determine permeability, the compound would be added to one side of the Caco-2 monolayer (the apical side, representing the intestinal lumen), and its appearance on the other side (the basolateral side, representing the bloodstream) would be measured over time. The rate of transport can be used to classify the compound's permeability.

Furthermore, studies can be designed to elucidate the specific uptake mechanisms. This can involve the use of inhibitors for known transport proteins or conducting experiments at low temperatures to distinguish between active and passive transport processes. nih.gov Confocal microscopy with a fluorescently labeled version of the compound could also visualize its entry and distribution within the cells.

Characterization of Interactions with Biological Macromolecules (e.g., DNA Binding, Protein Interactions) (In Vitro Assays)

There are no available published data on the in vitro interactions of This compound with biological macromolecules such as DNA or proteins.

The potential for a compound to interact with DNA is a crucial aspect of its toxicological and pharmacological profile. Standard in vitro assays to investigate DNA binding include spectroscopic methods and gel electrophoresis. For example, UV-Visible spectroscopy and fluorescence spectroscopy can be used to detect changes in the spectral properties of DNA upon addition of the compound, which may indicate an interaction. The binding affinity and mode of interaction (e.g., intercalation, groove binding) can be further investigated through these techniques. nih.gov

Gel electrophoresis is another common method, where the migration of plasmid DNA is observed in the presence of the test compound. nih.gov A change in the migration pattern compared to untreated DNA can suggest binding or even DNA cleavage activity.

For protein interactions, a variety of in vitro techniques are available. These include methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which can provide quantitative data on binding affinity, stoichiometry, and thermodynamics.

In Vitro Enzyme Inhibition Studies

Characterization of Inhibition Kinetics and Mechanistic Pathways for Specific Enzymes (e.g., Lipases, Aminopeptidase (B13392206) N, Falcipain-2)

No specific data on the inhibition of lipases, aminopeptidase N, or falcipain-2 by This compound is present in the scientific literature.

To characterize a compound as an enzyme inhibitor, a series of in vitro kinetic studies are typically performed. These assays measure the rate of an enzymatic reaction in the presence and absence of the potential inhibitor.

For example, to assess lipase (B570770) inhibition, a chromogenic or fluorogenic substrate is used, and the enzyme's activity is monitored by measuring the release of the colored or fluorescent product. By varying the concentrations of both the substrate and the inhibitor, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. This data allows for the elucidation of the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Aminopeptidase N (APN) is a zinc-dependent metalloprotease, and its inhibitors are of interest in cancer therapy. sigmaaldrich.com Inhibition studies for APN often involve a chromogenic substrate like L-leucine-p-nitroanilide. The inhibitory activity is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum, is a key drug target. revvity.com In vitro assays for falcipain-2 inhibitors often use a fluorogenic substrate, and the inhibition is measured by the reduction in fluorescence. Kinetic studies would be performed to determine the inhibition constant (Ki) and the mechanism of action. revvity.com

Analysis of Enzyme Target Selectivity (In Vitro)

Without primary inhibition data, no analysis of the enzyme target selectivity for This compound can be made.

Assessing the selectivity of an enzyme inhibitor is crucial to understand its potential for off-target effects. This is typically done by testing the compound against a panel of related enzymes. For example, a compound identified as a lipase inhibitor would be tested against different types of lipases (e.g., pancreatic lipase, gastric lipase) and other hydrolases to determine its specificity.

Similarly, a putative aminopeptidase N inhibitor would be screened against other aminopeptidases and proteases to ascertain its selectivity profile. nih.gov A highly selective inhibitor is generally preferred as it is likely to have a more specific biological effect and a better safety profile.

In Vitro Receptor Binding Studies

There is no information available in the published literature regarding the in vitro receptor binding properties of This compound .

Receptor binding assays are fundamental in pharmacology to identify and characterize the interaction of a compound with a specific receptor. A common in vitro method is the competitive binding assay. merckmillipore.comnih.gov In this setup, a radiolabeled ligand with known affinity for the receptor is used. The ability of the test compound to displace the radioligand from the receptor is measured.

The data from these experiments are used to calculate the inhibitory constant (Ki) of the test compound, which reflects its affinity for the receptor. A lower Ki value indicates a higher binding affinity. These assays can be performed using isolated cell membranes expressing the receptor of interest or with purified receptors. merckmillipore.com

Based on the conducted research, no specific scientific literature or data could be found for the exact chemical compound This compound corresponding to the detailed outline provided in the user's request.

The search results yielded information on structurally related compounds, such as N-3-(4-nitrophenyl)propyl amine derivatives and other molecules containing a 4-nitrophenyl group. However, these compounds are not identical to this compound, and their biological activities cannot be attributed to the specified molecule without direct scientific evidence.

Adhering to the strict instructions to focus solely on this compound and to not introduce information outside the explicit scope, it is not possible to generate a scientifically accurate article for the following sections:

In Vitro Cellular Activity Studies

Without accessible research data specifically for this compound, generating content for the requested outline would require speculation or the use of data from different molecules, which would violate the core requirements of accuracy and strict adherence to the subject matter. Therefore, the requested article cannot be produced at this time.

Antiproliferative Activity in Various Cancer Cell Lines (In Vitro)

No data is available in the public domain regarding the in vitro antiproliferative activity of this compound in any cancer cell lines.

Mechanistic Exploration of Cellular Response (e.g., Induction of Apoptosis, Cell Cycle Perturbation) (In Vitro)

There is no publicly available information on the mechanisms of cellular response, such as the induction of apoptosis or perturbation of the cell cycle, following treatment with this compound in vitro.

Metabolic Transformations in In Vitro Systems

Enzymatic Biotransformation Pathways (In Vitro Liver Microsomes, Cell-Free Systems)

No studies detailing the enzymatic biotransformation pathways of this compound in in vitro systems like liver microsomes or cell-free systems have been found in the public domain.

Identification and Characterization of In Vitro Metabolites and Their Formation Mechanisms

There is no publicly available information on the identification, characterization, or formation mechanisms of in vitro metabolites of this compound.

Derivatization and Structure Activity Relationship Sar Studies of N 2 4 Nitrophenyl Ethyl Propan 2 Amine Analogues

Rational Design Principles for Structural Modifications

The design of new analogues of n-[2-(4-nitrophenyl)ethyl]propan-2-amine is guided by established principles of medicinal chemistry, leveraging both computational tools and a deep understanding of drug-receptor interactions.

Design Based on Computational Predictions and Mechanistic Insights

Modern drug design often begins with in silico methods to predict the binding affinity and pharmacokinetic properties of hypothetical analogues. Molecular docking simulations can model the interaction of proposed derivatives with a target protein, providing insights into how structural changes might affect binding. For instance, the nitro group on the phenyl ring, being a strong electron-withdrawing group, plays a significant role in the electronic properties of the molecule and its potential interactions. Computational models can explore the impact of altering the electronic nature of this ring.

Mechanistic insights into the biological target's function and its interaction with ligands are also crucial. Understanding the key hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern binding allows for the rational design of modifications that can enhance these interactions.

Strategies for Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy to discover novel core structures that maintain or improve biological activity while offering a different intellectual property landscape or better pharmacokinetic profiles. For this compound, the phenethylamine (B48288) scaffold could be replaced with a variety of bioisosteric cores. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and broadly similar biological activities. This approach can be used to address liabilities in a lead compound, such as metabolic instability or toxicity.

A common bioisosteric replacement for a phenyl ring is a heteroaromatic ring like pyridine (B92270) or thiophene. These changes can alter the molecule's polarity, hydrogen bonding capacity, and metabolic profile. Similarly, the nitro group itself is often a candidate for bioisosteric replacement due to potential toxicological concerns.

Synthesis of this compound Derivatives

The synthesis of analogues of this compound involves a variety of organic reactions to modify the parent structure at specific positions.

Modifications at the Secondary Amine Nitrogen

The secondary amine is a key functional group that can be readily modified. N-alkylation or N-arylation can be achieved through nucleophilic substitution reactions with appropriate alkyl or aryl halides. Reductive amination is another common method, where an aldehyde or ketone is reacted with the secondary amine in the presence of a reducing agent. These modifications can significantly impact the compound's basicity, lipophilicity, and ability to form hydrogen bonds.

Illustrative SAR data for modifications at the secondary amine nitrogen is presented in the table below. Please note, this data is hypothetical and for educational purposes to demonstrate SAR principles, as specific experimental data for this compound is not publicly available.

Compound IDR Group (at Nitrogen)Relative Potency
Parent -H1.0
1a -CH₃1.5
1b -CH₂CH₃1.2
1c -CH₂-Ph2.5
1d -C(O)CH₃ (Amide)0.5

Derivatization of the Phenyl Ring (e.g., Halogenation, Alkylation)

The 4-nitrophenyl ring is a key feature of the molecule, and its derivatization can provide valuable SAR insights. The nitro group is a strong deactivating group, directing electrophilic aromatic substitution to the meta positions (relative to the ethylamine (B1201723) substituent). However, nucleophilic aromatic substitution can also be employed to replace the nitro group or other leaving groups on the ring.

A particularly noteworthy bioisosteric replacement for the nitro group is the trifluoromethyl group (-CF₃) nih.gov. The trifluoromethyl group is also strongly electron-withdrawing but can offer improved metabolic stability and pharmacokinetic properties compared to the nitro group. Halogenation (e.g., with fluorine, chlorine, or bromine) at various positions on the phenyl ring can also be explored to modulate the electronic properties and lipophilicity of the molecule.

Illustrative SAR data for derivatization of the phenyl ring is presented in the table below. Please note, this data is hypothetical and for educational purposes to demonstrate SAR principles, as specific experimental data for this compound is not publicly available.

Compound IDPhenyl Ring SubstitutionRelative Potency
Parent 4-NO₂1.0
2a 4-CF₃1.8
2b 4-CN1.3
2c 4-Cl0.9
2d 3-Cl, 4-NO₂1.1
2e 2-F, 4-NO₂1.2

Alterations to the Ethyl and Isopropyl Chains

Synthesis of these analogues would typically involve starting from different substituted phenethylamines or using different alkylating agents in the amination step.

Illustrative SAR data for alterations to the ethyl and isopropyl chains is presented in the table below. Please note, this data is hypothetical and for educational purposes to demonstrate SAR principles, as specific experimental data for this compound is not publicly available.

Compound IDEthyl ChainIsopropyl GroupRelative Potency
Parent -CH₂CH₂--CH(CH₃)₂1.0
3a -CH₂--CH(CH₃)₂0.3
3b -CH₂CH₂CH₂--CH(CH₃)₂0.8
3c -CH₂CH₂--CH₃0.7
3d -CH₂CH₂--C(CH₃)₃0.5

Systematic SAR Studies (In Vitro Focus)

Quantitative Correlation of Structural Changes with In Vitro Biological Activities

No published studies were identified that provide a quantitative correlation between structural modifications of this compound and its in vitro biological activities.

Elucidation of Key Pharmacophoric Elements for Specific In Vitro Activities

There is no available research that elucidates the key pharmacophoric elements of this compound for any specific in vitro activities.

Combinatorial Synthesis and Library Generation of Analogues

No literature was found describing the combinatorial synthesis or the generation of a chemical library based on the this compound scaffold.

Advanced Research Applications of N 2 4 Nitrophenyl Ethyl Propan 2 Amine Non Clinical

Applications in Advanced Organic Synthesis

The presence of both a nitroaromatic ring and a secondary amine makes n-[2-(4-Nitrophenyl)ethyl]propan-2-amine a potentially valuable tool in the synthesis of more complex molecular architectures.

Nitro compounds are widely recognized as versatile building blocks in organic synthesis. The nitro group can be transformed into a variety of other functional groups, including amines, which are crucial for the construction of many biologically active molecules and functional materials. The diverse reactivity of the nitro functionality allows for its participation in carbon-carbon and carbon-heteroatom bond-forming reactions.

While specific examples detailing the use of this compound in the construction of complex molecules are not prevalent in the literature, its structure suggests several synthetic possibilities. The nitro group can be reduced to an amine, providing a pathway to diamine structures. This resulting aromatic amine can then undergo a wide range of reactions, such as diazotization followed by substitution, or condensation reactions to form various heterocyclic systems. The existing secondary amine can be functionalized to introduce additional complexity.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential TransformationResulting Structure/Functionality
Nitro GroupReductionPrimary Aromatic Amine
Secondary AmineAcylationAmide
Secondary AmineAlkylationTertiary Amine
Aromatic RingElectrophilic SubstitutionSubstituted Phenyl Ring

This table is illustrative of potential reactions based on the functional groups present in the molecule.

Nitrophenyl-containing compounds are frequently utilized as precursors in the synthesis of a wide array of heterocyclic compounds. The nitro group can act as a directing group in electrophilic aromatic substitution reactions and can be subsequently reduced and incorporated into a heterocyclic ring. For instance, the reduction of the nitro group to an amine, followed by intramolecular or intermolecular condensation reactions, is a common strategy for the synthesis of nitrogen-containing heterocycles such as quinolines, indoles, and benzodiazepines.

Research on related nitrophenyl derivatives has demonstrated their utility in forming complex heterocyclic systems. For example, 2-amino-4-nitrophenol has been used as a starting material for the synthesis of benzoxazines, benzoxazepines, and benzoxazocines. Similarly, 2-(4-Nitrophenyl)oxirane amino derivatives have been employed in heterocyclization reactions to produce 1,3-oxazolidin-2-ones and morpholin-2,3-diones researchgate.net. The presence of the ethylamine (B1201723) side chain in this compound provides a flexible linker that could facilitate the formation of various ring sizes in cyclization reactions.

Potential in Materials Science Research

The functional groups of this compound also suggest its potential utility in the development of new materials with tailored properties.

Amines are fundamental building blocks in the synthesis of a wide range of polymers, including polyamides, polyimides, and polyurethanes. The secondary amine in this compound could potentially react with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polymer chains. The presence of the nitrophenyl group would then be incorporated into the polymer backbone, potentially imparting specific properties such as thermal stability, optical activity, or the ability to be further functionalized.

A relevant area of research is the synthesis of molecularly imprinted polymers (MIPs). A study on N-(2-arylethyl)-2-methylprop-2-enamides, which are structurally similar to the target compound, demonstrated their use as versatile reagents for the synthesis of MIPs. In this work, an imprinted polymer was produced from N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide and a cross-linker, followed by hydrolysis to create specific binding cavities mdpi.com. This suggests that a modified form of this compound could potentially be used in a similar fashion to create polymers with selective recognition capabilities.

Table 2: Potential Polymerization Reactions Involving this compound

Reaction TypeCo-monomerResulting Polymer TypePotential Properties
PolycondensationDiacyl ChloridePolyamideHigh thermal stability, mechanical strength
PolyadditionDiisocyanatePolyureaElasticity, abrasion resistance
PolycondensationDicarboxylic AcidPolyamideSimilar to reaction with diacyl chloride

This table outlines potential polymerization pathways based on the amine functionality.

The amine group in this compound provides a reactive handle for the functionalization of various surfaces and nanomaterials. Surface modification is a critical step in tailoring the properties of materials for specific applications, such as improving biocompatibility, enhancing catalytic activity, or enabling targeted delivery in biomedical applications.

Amine-containing molecules can be covalently attached to surfaces that have been pre-activated with functional groups like carboxylic acids or epoxides. For example, nanoparticles can be functionalized with ligands to alter their surface charge and hydrophobicity, which in turn influences their interaction with biological systems nih.gov. The nitrophenyl group of this compound could introduce specific electronic or recognition properties to the modified surface. Furthermore, the nitro group itself can be used as a point of attachment or further modification after being reduced to an amine. This dual functionality (amine and nitro group) offers multiple avenues for surface engineering.

Role as a Research Tool and Chemical Probe

While there is no specific information available on the use of this compound as a chemical probe, its structure contains elements that are often found in such molecules. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target, such as a protein.

Probes for Mechanistic Studies in Biological Systems (In Vitro)

While direct studies specifically employing this compound as a probe are not extensively documented, the broader class of nitrophenylethylamine derivatives has shown significant promise in mechanistic studies within biological systems. The nitro group, being electron-withdrawing, can modulate the electronic properties of the molecule, influencing its interactions with biological targets.

Key Research Findings:

Enzyme Inhibition and Binding Studies: Compounds containing a nitrophenyl moiety are often utilized to investigate enzyme-substrate and enzyme-inhibitor interactions. The nitro group can act as a spectroscopic reporter or influence binding affinity. For instance, derivatives of 4-nitrophenethylamine are used in the synthesis of intermediates for pharmacologically active molecules, where understanding their interaction with enzymes is crucial.

Receptor Binding Assays: The phenethylamine (B48288) scaffold is a common feature in many biologically active compounds that target various receptors. The introduction of a nitro group can alter the binding affinity and selectivity of these compounds, providing valuable insights into receptor pharmacology.

Cellular Uptake and Transport Mechanisms: The physicochemical properties of this compound, influenced by the nitro and isopropyl groups, can be leveraged to study cellular uptake and transport processes. By modifying the core structure, researchers can systematically investigate how changes in lipophilicity and steric bulk affect a molecule's ability to cross biological membranes.

Interactive Data Table: Potential In Vitro Applications

Research AreaApplication of Nitrophenylethylamine DerivativesPotential Insights
Enzymology Studying enzyme kinetics and inhibitionUnderstanding mechanisms of enzyme action and designing novel inhibitors
Pharmacology Investigating receptor binding and signaling pathwaysElucidating drug-receptor interactions and identifying new therapeutic targets
Cell Biology Probing cellular transport and metabolic pathwaysGaining knowledge on cellular physiology and disease mechanisms

Reference Standard for Analytical and Chemical Research

In the realm of analytical chemistry, the purity and well-defined structure of a compound are paramount for its use as a reference standard. This compound, with its stable chemical nature, is suitable for such applications.

Utility as a Reference Standard:

Chromatographic Methods: In techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), reference standards are essential for the identification and quantification of analytes. This compound can be used to calibrate instruments and validate analytical methods for the analysis of related compounds.

Spectroscopic Analysis: The distinct spectroscopic signature of this compound in techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) makes it a useful reference for structural elucidation of new chemical entities.

Quality Control: In chemical synthesis and manufacturing, reference standards are critical for ensuring the quality and purity of products. This compound can serve as a benchmark for monitoring reaction progress and final product specifications.

Patent Landscape Analysis of this compound and Related Compounds

The patent landscape surrounding this compound and its analogs provides a window into the commercial and research interests in this class of compounds. The analysis of patents reveals trends in synthetic methodologies and the exploration of novel chemical spaces.

Analysis of Claimed Synthetic Methodologies and Process Innovations

While patents specifically claiming the synthesis of this compound are not abundant, the synthesis of its precursors and related N-alkylated nitrophenylethylamines is well-documented in patent literature. A common strategy involves the N-alkylation of 4-nitrophenethylamine.

Key Synthetic Approaches from Patent Literature:

Reductive Amination: A prevalent method involves the reaction of 4-nitrophenylacetone (B1346129) with isopropylamine (B41738) in the presence of a reducing agent. This one-pot reaction is efficient for creating the secondary amine linkage.

N-Alkylation of 4-Nitrophenethylamine: Another common route is the direct alkylation of 4-nitrophenethylamine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base to neutralize the hydrogen halide formed.

Novel Process for Precursors: Patents also describe innovative methods for the synthesis of the key intermediate, 4-nitrophenethylamine hydrochloride. For instance, one patented process involves the nitration of phenethylamine followed by purification.

Interactive Data Table: Patented Synthetic Routes

Synthetic MethodKey ReactantsAdvantages
Reductive Amination 4-Nitrophenylacetone, Isopropylamine, Reducing AgentHigh efficiency, one-pot reaction
N-Alkylation 4-Nitrophenethylamine, Isopropyl Halide, BaseDirect and straightforward approach
Precursor Synthesis Phenethylamine, Nitrating AgentAccess to a key starting material

Identification of Novel Compound Classes and Research Directions within Patent Literature

The patent literature on nitrophenylethylamine derivatives points towards several emerging research directions and the development of novel compound classes with potential therapeutic applications.

Emerging Trends:

Pharmaceutical Intermediates: Many patents utilize nitrophenylethylamine derivatives as key intermediates in the synthesis of complex pharmaceutical agents. For example, (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol is a crucial intermediate in the synthesis of Mirabegron, a drug for overactive bladder googleapis.com.

Novel Bioactive Scaffolds: Researchers are exploring modifications of the nitrophenylethylamine core to create new classes of compounds with diverse biological activities. This includes the introduction of various substituents on the phenyl ring and the amine nitrogen to modulate their pharmacological properties.

Materials Science Applications: Some patents explore the use of related nitroaromatic compounds in the development of new materials, leveraging their electronic and optical properties.

Emerging Spectroscopic and Analytical Methodologies for N 2 4 Nitrophenyl Ethyl Propan 2 Amine Characterization

Advanced NMR Techniques (e.g., Solid-State NMR, Diffusion-Ordered Spectroscopy (DOSY) NMR)

Advanced NMR techniques provide powerful tools for the detailed structural and dynamic analysis of n-[2-(4-Nitrophenyl)ethyl]propan-2-amine, offering information beyond what is achievable with standard one- and two-dimensional solution-state NMR.

Solid-State NMR (ssNMR): While typically analyzed in solution, ssNMR could provide valuable information about the crystalline and amorphous forms of this compound. By analyzing the compound in its solid form, ssNMR can elucidate details about its polymorphs, which can have different physical properties. Furthermore, ssNMR can reveal information about the packing of molecules in the crystal lattice and intermolecular interactions.

Diffusion-Ordered Spectroscopy (DOSY) NMR: This technique is particularly useful for analyzing mixtures and studying the self-association or aggregation of molecules in solution. nih.govresearchgate.net For this compound, a DOSY experiment would yield its diffusion coefficient in a given solvent. This information can be used to estimate its hydrodynamic radius and, by extension, its effective size in solution. In a mixture, DOSY can separate the NMR signals of different components based on their diffusion rates, allowing for the identification of this compound without prior separation. rsc.org

A hypothetical DOSY NMR experiment on a sample containing this compound and a known standard in deuterated chloroform (B151607) (CDCl₃) could yield the following data:

CompoundMolecular Weight ( g/mol )Diffusion Coefficient (D) x 10⁻¹⁰ (m²/s)
This compound208.281.85
Tetramethylsilane (TMS)88.224.20

This is a hypothetical data table illustrating the expected outcome of a DOSY experiment. The diffusion coefficient is inversely related to the size of the molecule.

High-Resolution Mass Spectrometry Imaging for Distribution Studies (In Vitro)

High-resolution mass spectrometry imaging (HRMSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a biological sample. For in vitro studies of this compound, HRMSI could be used to map its distribution in cell cultures or tissue sections. This would provide valuable information on its cellular uptake and localization without the need for labeling.

The process would involve treating a cell culture or tissue slice with this compound, followed by analysis using a mass spectrometer capable of imaging. The instrument would raster across the sample, acquiring a full mass spectrum at each point. By plotting the intensity of the ion corresponding to this compound, a detailed image of its distribution can be generated.

A hypothetical dataset from an HRMSI experiment might look like this:

Cellular CompartmentAverage Signal Intensity of this compound (arbitrary units)
Nucleus150
Cytoplasm850
Cell Membrane1200
Extracellular Matrix50

This hypothetical data suggests a potential accumulation of the compound in the cell membrane and cytoplasm.

Hyphenated Analytical Techniques (e.g., LC-NMR, GC-MS) for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique combines the separation power of high-performance liquid chromatography (HPLC) with the structural elucidation capabilities of NMR. nih.govmdpi.com An LC-NMR system could be used to analyze a crude reaction mixture containing this compound, allowing for the separation of the target compound from starting materials, byproducts, and impurities, followed by its unambiguous identification through online NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique that is well-suited for the analysis of volatile and thermally stable compounds. osti.gov this compound could be analyzed by GC-MS, where it would first be separated from other components in a mixture based on its boiling point and interactions with the GC column. Upon elution from the column, it would be ionized and its mass-to-charge ratio determined by the mass spectrometer, providing a unique mass spectrum that can be used for its identification and quantification.

A typical GC-MS analysis of a reaction mixture could provide the following data:

Peak No.Retention Time (min)Major m/z FragmentsTentative Compound Identification
15.377, 51Benzene (solvent)
28.143, 58Isopropylamine (B41738) (starting material)
312.5165, 120, 92, 771-nitro-4-vinylbenzene (impurity)
415.2193, 151, 122, 91This compound

This hypothetical data illustrates how GC-MS can be used to identify this compound within a complex mixture based on its retention time and mass spectrum.

Future Perspectives and Interdisciplinary Research Directions for N 2 4 Nitrophenyl Ethyl Propan 2 Amine

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Prediction

Table 1: Potential AI/ML-Predicted Properties for Novel n-[2-(4-Nitrophenyl)ethyl]propan-2-amine Analogs

Predicted PropertyAI/ML Model TypePotential Application
Target Binding AffinityRegression, Deep Neural NetworksDrug Discovery, identifying potent therapeutic candidates.
SolubilityClassification, RegressionPharmaceutical formulation, materials science.
Metabolic StabilityRandom Forest, Support Vector MachinesOptimizing drug-like properties.
Synthetic AccessibilityGenerative Models, Reaction PredictionGuiding efficient chemical synthesis pathways. youtube.com
Material HardnessGraph Neural NetworksDevelopment of new functional materials.

By synergistically using generative and predictive models, researchers can create a closed-loop workflow for autonomous molecular design. nih.gov This iterative process allows for the rapid design, prediction, and refinement of molecules, guiding experimental efforts toward the most promising candidates derived from the this compound structure.

Exploration of Novel Reaction Chemistries and Sustainable Synthetic Pathways

Modern synthetic chemistry is increasingly focused on developing efficient, sustainable, and versatile reaction methodologies. Future research on this compound should explore novel synthetic routes that improve upon classical methods, such as reductive amination or nucleophilic substitution. ijrpr.com The development of catalytic methods, including transition metal-catalyzed reactions, could provide more direct and atom-economical pathways to the target molecule and its derivatives. ijrpr.com

A significant advancement would be the application of C-H functionalization chemistry. This would allow for the direct modification of the ethyl chain or the aromatic ring, bypassing the need for pre-functionalized starting materials and thus streamlining the synthetic process. eurekalert.org Furthermore, there is a growing emphasis on creating biobased amines from renewable resources, which could offer a sustainable long-term vision for the production of related compounds. acs.orgacs.org

Table 2: Comparison of Synthetic Pathways for this compound

Synthetic StrategyDescriptionAdvantagesChallenges
Traditional Reductive Amination Reaction of 4-nitrophenylacetaldehyde with propan-2-amine followed by a reducing agent.Well-established, reliable for small-scale synthesis.Multi-step, may require harsh reagents, generates waste.
Palladium-Catalyzed C-H Amination Direct coupling of a 4-nitrophenylethane derivative with propan-2-amine using a palladium catalyst.High atom economy, potential for late-stage functionalization. eurekalert.orgCatalyst cost and sensitivity, optimization of reaction conditions.
Biocatalytic Synthesis Use of enzymes (e.g., transaminases) to catalyze the amination step.High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate scope limitations.
Flow Chemistry Synthesis Continuous production using microreactors.Enhanced safety, precise control over reaction parameters, scalability.Initial setup cost, potential for clogging.

The adoption of these modern synthetic strategies could lead to more environmentally friendly and cost-effective production of this compound, making it more accessible for large-scale research and potential commercial applications.

Deep Dive into Mechanistic Studies of In Vitro Biological Interactions

Understanding how this compound interacts with biological systems at a molecular level is crucial for any potential therapeutic application. Future research should involve in-depth mechanistic studies to elucidate its mode of action. The nitroaromatic group is a key feature, as it can be bioreduced in cellular environments to form reactive intermediates. Investigating this reductive metabolism is essential.

Techniques such as electron spin resonance (ESR) spectroscopy can be used to detect and characterize radical intermediates formed during the metabolism of the nitro group. Elucidating the structure of metabolites through liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy will provide a comprehensive picture of its biotransformation. Furthermore, studies with specific enzymes, such as nitroreductases, can pinpoint the key players in its metabolic activation. Research on related nitroaromatic compounds has shown that their biological activity is often linked to such metabolic processes. researchgate.net

Investigating the compound's interaction with specific cellular targets, such as proteins or nucleic acids, is also a priority. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify binding affinities and thermodynamic parameters, providing insight into the strength and nature of these interactions.

Development of Advanced Computational Models for Structure-Function Relationships

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, bridging the gap between structure and function. For this compound, developing advanced computational models is a key future direction. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the molecule's electronic structure, conformational preferences, and reactivity. nih.gov These calculations can help rationalize its chemical behavior and potential interactions with biological targets. mdpi.com

A major focus will be the development of robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov By compiling a dataset of this compound analogs and their measured biological activities, machine learning algorithms can be used to build predictive models. mdpi.com These models identify the key molecular descriptors—physicochemical properties or structural features—that govern activity. nih.gov

Table 3: Key Molecular Descriptors for QSAR Modeling of this compound Analogs

Descriptor ClassExample DescriptorsInformation Provided
Electronic Mulliken charges, Dipole moment, HOMO/LUMO energiesReactivity, electrostatic interaction potential.
Topological Molecular connectivity indices, Wiener indexMolecular size, shape, and branching.
Steric Molecular volume, Surface area, OvalitySpatial arrangement and potential for steric hindrance. researchgate.net
Hydrophobic LogP (octanol-water partition coefficient)Membrane permeability and hydrophobic interactions. mdpi.com

These QSAR models will serve as invaluable tools for the rational design of new derivatives, allowing for the in silico prediction of their potency and guiding synthetic efforts towards compounds with enhanced functional properties. nih.govnih.gov

Collaborative Research Opportunities Across Chemistry, Biology, and Materials Science Disciplines

The multifaceted nature of this compound provides a fertile ground for interdisciplinary collaboration. researchgate.net The full potential of this compound can only be realized by combining expertise from chemistry, biology, and materials science. ijrpr.com

Chemists can focus on developing novel, sustainable synthetic routes and creating a library of derivatives with diverse functionalities. eurekalert.orgacs.org Biologists can then perform in vitro and in vivo testing to evaluate the biological activity of these compounds, elucidating their mechanisms of action and identifying potential therapeutic targets. researchgate.net This synergy creates a feedback loop where biological results inform the next round of chemical synthesis and optimization. nih.gov

In the realm of materials science, the amine and nitro functionalities present opportunities for polymerization and incorporation into novel materials. ijrpr.comacs.org Collaborative projects could explore the use of this compound as a monomer for creating polymers with unique electronic or optical properties. Its ability to interact with metal ions also suggests potential applications in the development of new sensors or catalysts. ijrpr.com Such interdisciplinary efforts are essential to translate fundamental chemical knowledge into tangible technological and medical innovations. researchgate.net

Q & A

Q. What are the optimal synthetic routes for N-[2-(4-Nitrophenyl)ethyl]propan-2-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of N-[2-(4-Nitrophenyl)ethyl]propan-2-amine can be approached via reductive amination or nucleophilic substitution, leveraging intermediates like 4-nitrophenethyl bromide. To optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading), employ factorial design of experiments (DoE) . For example:

  • Variables : Temperature (30–70°C), molar ratio of reactants (1:1 to 1:3), catalyst type (e.g., Pd/C vs. Raney Ni).
  • Response Metrics : Yield, purity (HPLC), and reaction time.
    Statistical analysis of these parameters minimizes experimental runs while identifying critical interactions . Computational tools like quantum chemical calculations can further predict activation energies for key steps, guiding condition selection .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural nuances?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming the ethyl linkage and nitro group positioning. The deshielding effect of the nitro group on adjacent protons (~δ 7.5–8.5 ppm) distinguishes it from non-nitrated analogs .
  • IR : Stretching frequencies for NO2_2 (1520–1350 cm1^{-1}) and NH (3300–3500 cm1^{-1}) validate functional groups.
  • MS : High-resolution MS confirms molecular weight (C11_{11}H16_{16}N2_2O2_2; calc. 208.1212).
    Cross-validate with X-ray crystallography if crystalline derivatives are available, as seen in structurally similar amines .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) can model:

  • Electrophilic Centers : Partial charges on the ethyl carbon adjacent to the nitro group, which is electron-deficient due to the nitro’s meta-directing effect.
  • Transition States : Energy barriers for SN2 mechanisms at the propan-2-amine moiety.
    Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to validate predictions. This approach is exemplified in studies of analogous trifluoromethyl-substituted amines .

Q. What strategies resolve contradictory results in biological activity studies of this compound across different assay systems?

Methodological Answer: Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:

  • Assay-Specific Variables : pH, co-solvents (e.g., DMSO concentration), or cell membrane permeability.
  • Metabolic Stability : Use liver microsome assays to assess degradation rates.
    Apply multivariate regression to isolate confounding factors. For example, if activity correlates inversely with logP in one assay but not another, consider membrane transporter interactions, as seen in psychoactive tryptamine analogs . Validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How do steric and electronic effects influence the regioselectivity of this compound in multi-step synthesis pathways?

Methodological Answer:

  • Steric Effects : Bulky substituents on the propan-2-amine nitrogen favor para-substitution in electrophilic aromatic reactions.
  • Electronic Effects : The nitro group’s strong electron-withdrawing nature directs incoming electrophiles to meta positions in subsequent reactions.
    Quantify using Hammett substituent constants (σm_m for nitro = 0.71) and compare with experimental yields of derivatives. For example, nitration of the phenyl ring may require protection/deprotection strategies, as demonstrated in substituted benzylamine syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.